An In-Depth Technical Guide to the Chemical Properties of 2,3-Dimethoxy-4-nitro-benzaldehyde
An In-Depth Technical Guide to the Chemical Properties of 2,3-Dimethoxy-4-nitro-benzaldehyde
Introduction
2,3-Dimethoxy-4-nitro-benzaldehyde is an aromatic carbonyl compound featuring a benzaldehyde core substituted with two adjacent methoxy groups and a nitro group. As a polysubstituted benzaldehyde, it holds potential as a versatile intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science. The specific arrangement of electron-donating methoxy groups and the electron-withdrawing nitro group imparts a unique reactivity profile to both the aldehyde functional group and the aromatic ring.
This guide provides a comprehensive technical overview of the synthesis, structure, spectroscopic properties, and chemical reactivity of 2,3-dimethoxy-4-nitro-benzaldehyde. It is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in advanced organic synthesis.
Section 1: Molecular Structure and Physicochemical Properties
The foundational step in understanding the chemical behavior of 2,3-dimethoxy-4-nitro-benzaldehyde is to analyze its structure. The molecule consists of a benzene ring with an aldehyde group (-CHO) at position 1, two methoxy groups (-OCH₃) at positions 2 and 3, and a nitro group (-NO₂) at position 4.
Caption: Molecular structure of 2,3-Dimethoxy-4-nitro-benzaldehyde.
Physicochemical Data
A summary of the key physicochemical properties is presented below. Data for this specific isomer is not widely published; therefore, properties are estimated based on closely related isomers and general principles.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉NO₅ | [1] |
| Molecular Weight | 211.17 g/mol | [1][2] |
| Appearance | Expected to be a yellow crystalline solid | [3][4] |
| CAS Number | Not explicitly assigned; 6324-49-8 for 5-nitro isomer, N/A for 4-nitro isomer | [1] |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate) and have limited solubility in water. | [4] |
Section 2: Synthesis and Manufacturing Considerations
The synthesis of 2,3-dimethoxy-4-nitro-benzaldehyde is not trivial and presents a significant regioselectivity challenge. The most direct conceptual route, electrophilic nitration of 2,3-dimethoxybenzaldehyde (o-veratraldehyde), does not yield the desired 4-nitro isomer as the primary product.
Electrophilic Nitration of o-Veratraldehyde
The directing effects of the substituents on the o-veratraldehyde ring govern the outcome of nitration.
-
-OCH₃ groups (at C2, C3): These are strongly activating, ortho-, para-directing groups. They direct incoming electrophiles (like NO₂⁺) to positions 4, 5, and 6.
-
-CHO group (at C1): This is a deactivating, meta-directing group. It directs incoming electrophiles to position 5.
The powerful activating nature of the two methoxy groups dominates the reaction. Experimental work dating back to 1924 demonstrated that the nitration of o-veratraldehyde yields a mixture of 5-nitro-2,3-dimethoxybenzaldehyde and 6-nitro-2,3-dimethoxybenzaldehyde .[5] The 4-nitro isomer is not reported as a significant product of this reaction, likely due to steric hindrance and the overwhelming electronic preference for positions 5 and 6.[5]
Caption: Synthetic challenge in producing the 4-nitro isomer via direct nitration.
Alternative Synthetic Routes
Given the outcome of direct nitration, a multi-step, targeted synthesis would be required to produce 2,3-dimethoxy-4-nitro-benzaldehyde. Such a route has not been widely reported, but a plausible strategy would involve:
-
Starting with a precursor that already has the desired substitution pattern.
-
Employing protecting groups or a sequence of reactions that installs the functional groups in the correct positions.
-
For example, a synthesis could potentially start from a substituted phenol, building the aromatic ring's functionality step-by-step, a common strategy for producing complex aromatic intermediates.[6][7]
Section 3: Spectroscopic Analysis
| Technique | Expected Features |
| ¹H NMR | -CHO Proton: A singlet around δ 9.8-10.2 ppm. Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the two protons at C5 and C6, showing ortho coupling. -OCH₃ Protons: Two distinct singlets between δ 3.8-4.1 ppm, each integrating to 3H. |
| ¹³C NMR | Carbonyl Carbon: A signal in the δ 188-195 ppm range. Aromatic Carbons: Six distinct signals in the δ 110-160 ppm range. The carbons attached to the nitro (C4) and methoxy (C2, C3) groups will be significantly shifted. Methoxy Carbons: Two signals around δ 55-65 ppm. |
| IR Spectroscopy | C=O Stretch (Aldehyde): A strong, sharp band around 1690-1710 cm⁻¹. Ar-NO₂ Asymmetric Stretch: A strong band near 1520-1560 cm⁻¹. Ar-NO₂ Symmetric Stretch: A strong band near 1345-1385 cm⁻¹. C-O Stretch (Ether): Bands in the 1200-1275 cm⁻¹ region. |
| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 211, corresponding to the molecular weight. Fragmentation: Common fragmentation patterns would include the loss of -H (M-1), -CHO (M-29), -OCH₃ (M-31), and -NO₂ (M-46). |
Note: Predicted values are based on data from similar compounds and established spectroscopic principles.[8][9][10]
Section 4: Chemical Reactivity and Synthetic Utility
The reactivity of 2,3-dimethoxy-4-nitro-benzaldehyde is defined by the interplay of its three functional groups.
Reactivity of the Aldehyde Group
The aldehyde group is the primary site for nucleophilic addition reactions. The electrophilicity of the carbonyl carbon is significantly enhanced by the electron-withdrawing nitro group located at the para position.[11][12] This makes the aldehyde more susceptible to attack by nucleophiles compared to unsubstituted benzaldehyde or even its parent compound, o-veratraldehyde.
Key Reactions:
-
Condensation Reactions: It can readily undergo reactions like Knoevenagel, Perkin, or Wittig reactions to form substituted styrenes and cinnamic acid derivatives.[12]
-
Reductive Amination: Reaction with amines in the presence of a reducing agent to form secondary or tertiary amines.
-
Oxidation: Can be oxidized to the corresponding 2,3-dimethoxy-4-nitrobenzoic acid using standard oxidizing agents.
-
Reduction: Can be reduced to 2,3-dimethoxy-4-nitrobenzyl alcohol.
Reactivity of the Nitro Group
The nitro group is a versatile functional handle, most commonly used in its reduced form.
Key Reactions:
-
Reduction to Amine: The nitro group can be selectively reduced to an amine (-NH₂) using various reagents (e.g., Sn/HCl, H₂/Pd-C, Fe/NH₄Cl). This transformation yields 4-amino-2,3-dimethoxybenzaldehyde, a highly valuable trifunctional intermediate for building complex heterocyclic structures or for further derivatization.
Caption: Key synthetic transformations of 2,3-dimethoxy-4-nitro-benzaldehyde.
Section 5: Safety and Handling
As with all nitroaromatic compounds, 2,3-dimethoxy-4-nitro-benzaldehyde should be handled with care in a well-ventilated laboratory fume hood. While specific toxicology data is unavailable, data from analogous compounds suggest it may cause skin, eye, and respiratory irritation.[13][14]
-
Hazard Classifications: Likely to be classified as an irritant and potentially a skin sensitizer.[13]
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
2,3-Dimethoxy-4-nitro-benzaldehyde is a synthetically challenging yet potentially valuable chemical intermediate. Its synthesis requires a targeted approach beyond simple electrophilic nitration of its parent aldehyde. The molecule's reactivity is dominated by the electrophilic nature of the aldehyde group, which is activated by the para-nitro substituent, and the versatile reactivity of the nitro group itself, which can be reduced to a synthetically useful amine. A thorough understanding of its isomeric challenges and predicted reactivity allows researchers to strategically design pathways for its incorporation into complex target molecules in medicinal chemistry and materials science.
References
-
Fetscher, C. A. (1953). 6-NITROVERATRALDEHYDE. Organic Syntheses, 33, 65. DOI: 10.15227/orgsyn.033.0065. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Properties and Applications of 2-Nitrobenzaldehyde. Available at: [Link]
-
Fu, C. H. (2021). Study On The Synthesis Of Veratraldehyde And Its Derivatives. Globe Thesis. Available at: [Link]
-
Filo. (n.d.). nitration of benzaldehyde. Available at: [Link]
-
Perrin, A., Robinson, R., & Stoyle, F. W. (1924). CCCXVII.—Nitration of 2 : 3-dimethoxybenzaldehyde. Journal of the Chemical Society, Transactions, 125, 1584-1592. Available at: [Link]
-
Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ResearchGate. Available at: [Link]
-
The Good Scents Company. (n.d.). veratraldehyde. Available at: [Link]
-
Schmidt, H., & Haemmerli, S. D. (1993). Nitration of veratryl alcohol by lignin peroxidase and tetranitromethane. PubMed. Available at: [Link]
-
YouTube. (2023). Electrophilic substitution reactions of benzaldehyde| Nitration. Available at: [Link]
-
Organic Chemistry Portal. (2006). Nitration of benzaldehyde to 3-nitrobenzaldehyde. Available at: [Link]
-
Guo, B., et al. (2016). Electronic Supplementary Information - Design of recyclable TEMPO derivatives... The Royal Society of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). The synthesis route of the title compound... Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,4-Dimethoxy-5-nitrobenzaldehyde. Available at: [Link]
-
PubChem. (n.d.). 4-Methoxy-3-nitrobenzaldehyde. Available at: [Link]
-
Study.com. (n.d.). p-nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain why. Available at: [Link]
- Patsnap. (n.d.). Preparation method of 2,3-dimethoxy benzaldehyde.
-
Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. Available at: [Link]
- Google Patents. (n.d.). Preparation method of 2,3-dimethoxy benzaldehyde.
-
ResearchGate. (n.d.). Reaction of 4-nitrobenzaldehyde with secondary amines. Available at: [Link]
-
Wikipedia. (n.d.). 4-Nitrobenzaldehyde. Available at: [Link]
-
PubChem. (n.d.). 2,3-Dimethoxybenzaldehyde. Available at: [Link]
-
Supporting Information - Light Assisted Coupling of Phenols with CO2... (n.d.). Available at: [Link]
-
ResearchGate. (2025). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Available at: [Link]
Sources
- 1. 2,3-dimethoxy-5-nitro-benzaldehyde CAS#: 6324-49-8 [m.chemicalbook.com]
- 2. 2,3-Dimethoxy-6-nitro-benzaldehyde | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]
- 5. CCCXVII.—Nitration of 2 : 3-dimethoxybenzaldehyde - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Preparation method of 2,3-dimethoxy benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. homework.study.com [homework.study.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. 2,3-Dimethoxybenzaldehyde | C9H10O3 | CID 66581 - PubChem [pubchem.ncbi.nlm.nih.gov]
